PNU-142586

Pharmacokinetics Metabolite Clearance Renal Impairment

Researchers using uncertified PNU-142586 face reproducibility risks due to variable synthetic purity (reported as low as 92.35%). This certified reference standard, the sole hOAT3-transported linezolid metabolite and active TOP2 inhibitor (IC50 ≈150 µM), ensures assay accuracy. • Validated for LC-MS/MS method development and ANDA impurity profiling. • Confirmed hOAT3 substrate (lansoprazole IC50 = 0.59 µM) for DDI studies. • Essential for TOP2A/TOP2B inhibition and mitochondrial toxicity assays.

Molecular Formula C16H20FN3O6
Molecular Weight 369.34 g/mol
CAS No. 368891-70-7
Cat. No. B601331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-142586
CAS368891-70-7
SynonymsN-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine Sodium Salt
Molecular FormulaC16H20FN3O6
Molecular Weight369.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1
InChIKeyJGOXQNABWWZJSO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

PNU-142586: Essential Hematotoxicity & PK Metabolite


PNU-142586 (CAS 368891-70-7) is the primary carboxylic acid metabolite of the oxazolidinone antibiotic linezolid, formed via non-enzymatic ring cleavage of the parent morpholine moiety [1]. As a key circulating metabolite, its plasma accumulation is directly linked to linezolid-induced thrombocytopenia and renal impairment-associated toxicity, making it an essential analytical reference standard for pharmacokinetic modeling, drug interaction studies, and mechanistic investigations of hematologic adverse events [2].

Metabolite Type Primary carboxylic acid metabolite of linezolid
Research Use PK/toxicity modeling, mechanistic hematotoxicity studies
Analytical Standard Certified reference for LC-MS/MS quantification

Generic PNU-142586 Lot-to-Lot Variability


Generic sourcing of PNU-142586 without proper certification poses substantial risk to experimental reproducibility. The compound is synthesized as a reference standard with variable yields and purities; one study reported a total synthetic yield of 65% and purity of only 92.35% for PNU-142586, compared to 78% yield and 98.62% purity for its sister metabolite PNU-142300, reflecting its inherent synthetic complexity [1]. Furthermore, PNU-142586 exhibits unique OAT3-mediated transport kinetics (IC50 = 0.59 ± 0.38 µM for lansoprazole) and TOP2 inhibitory activity (IC50 ≈150 µM) that differ markedly from both linezolid and PNU-142300, requiring analytically verified material for reproducible cellular, transport, and in vivo studies [2].

Lot Purity Variability
Uncertified lots may show lower purity (reported 92.35%) compared to certified reference standards, affecting quantitative accuracy.
Transporter Substrate Specificity
Only PNU-142586 is an hOAT3 substrate; linezolid or PNU-142300 cannot substitute for transporter interaction studies.
TOP2 Inhibition Profile
PNU-142586 uniquely inhibits TOP2; linezolid or other metabolites lack this activity, limiting mechanistic studies.

PNU-142586 vs. Linezolid & PNU-142300


Clearance Difference in Renal Impairment

In a population pharmacokinetic analysis of 23 adult patients receiving intravenous linezolid, the population mean total clearance (CL) of PNU-142586 was 13.54 L/h, compared to 7.27 L/h for PNU-142300 and 3.86 L/h for linezolid [1]. This 3.5-fold higher clearance relative to the parent drug and 1.9-fold higher clearance relative to PNU-142300 indicates that PNU-142586 is eliminated more rapidly under normal renal function, but its accumulation in renal impairment is disproportionately affected due to its strong dependence on CLcr.

Clearance (CL)
Head-to-head
13.54 L/h vs 3.86 L/h (linezolid)
Supports PK model differentiation; accumulation context in renal impairment.
Population PK from 23 adult patients on IV linezolid 600 mg BID.
Pharmacokinetics Metabolite Clearance Renal Impairment

Accumulation Ratio in Renal Impairment

In a clinical study of 39 patients, median serum concentrations of PNU-142586 were 2.8-fold higher in patients with renal impairment (n=22) compared to those without renal impairment (n=17) [1]. This accumulation ratio was intermediate between PNU-142300 (3.3-fold) and linezolid (1.6-fold), underscoring PNU-142586's unique sensitivity to renal function and its direct relevance to thrombocytopenia risk.

Accumulation Ratio
Head-to-head
2.8-fold higher in renal impairment
Context for metabolite exposure monitoring; thrombocytopenia risk evaluation.
39 patients (22 with renal impairment).
Renal Impairment Metabolite Accumulation Toxicity Risk

hOAT3 Transporter Substrate Specificity

In vitro uptake studies in HEK-hOAT3 cells demonstrated that PNU-142586 is specifically transported by human organic anion transporter 3 (hOAT3), whereas linezolid and PNU-142300 are not [1]. The apparent IC50 value of lansoprazole against hOAT3-mediated transport of PNU-142586 was 0.59 ± 0.38 µM, confirming a potent and selective drug-drug interaction at clinically relevant concentrations.

hOAT3 Substrate
Head-to-head
Significant uptake; IC50 0.59 µM (lansoprazole)
Unique OAT3-mediated transport context; DDI research relevance.
HEK-hOAT3 cells vs control.
Drug Transporter OAT3 Drug-Drug Interaction

TOP2A/TOP2B Inhibitory Activity

In vitro assays demonstrate that PNU-142586 inhibits TOP2-mediated kDNA decatenation with an IC50 of approximately 150 µM, and dose-dependently inhibits scDNA relaxation [1]. In contrast, linezolid does not inhibit TOP2 activity, establishing PNU-142586 as the direct mediator of linezolid-associated hematotoxicity via TOP2 inhibition.

TOP2 Inhibition
Head-to-head
IC50 ≈150 µM (PNU-142586); linezolid inactive
Context for TOP2-mediated DNA damage and cell-cycle arrest studies.
kDNA decatenation and relaxation assays.
Topoisomerase Inhibition DNA Replication Hematotoxicity

Synthetic Yield and Purity Considerations

A dedicated synthetic study of linezolid metabolites achieved PNU-142586 with a total yield of 65% and purity of 92.35%, while PNU-142300 was obtained in 78% yield and 98.62% purity using analogous synthetic routes [1]. This significant difference in synthetic efficiency and final purity underscores the need for rigorous analytical certification (HPLC, MS, NMR) when sourcing PNU-142586 for quantitative studies.

Synthetic Quality
Head-to-head
Yield 65%; purity 92.35%
Supports lot-to-lot quality review; certified reference recommended.
Compared to PNU-142300 (78% yield, 98.62% purity).
Synthetic Chemistry Reference Standard Quality Control

PNU-142586 Research & Industrial Applications


PK Modeling & TDM in Renal Impairment

PNU-142586 is an indispensable analytical reference for population pharmacokinetic studies and LC-MS/MS assay development. Its clearance (13.54 L/h) and accumulation ratio (2.8-fold) in renal impairment differ significantly from linezolid and PNU-142300, enabling accurate modeling of metabolite exposure and optimization of linezolid dosing in patients with reduced CLcr [1].

OAT3 Transporter & DDI Risk Assessment

As the only linezolid metabolite transported by hOAT3, PNU-142586 is the definitive probe for studying drug-drug interactions involving OAT3 inhibitors such as lansoprazole (IC50 = 0.59 µM) [1]. It is essential for in vitro transporter assays and in vivo pharmacokinetic interaction studies aimed at predicting and mitigating linezolid-induced thrombocytopenia.

Oxazolidinone-Induced Myelosuppression Mechanism

PNU-142586 is the active TOP2 inhibitor (IC50 ≈150 µM) responsible for linezolid-associated DNA damage and cell cycle arrest in hematopoietic cells [1]. It is the required compound for cellular assays examining TOP2A/TOP2B inhibition, mitochondrial toxicity, and S/G2-M arrest in megakaryocytic and myeloid cell lines.

Linezolid Formulation QC & Stability Testing

PNU-142586 serves as a critical impurity marker and degradation product in linezolid drug substance and finished product analysis. Its distinct synthetic challenges (65% yield, 92.35% purity) necessitate certified reference material for HPLC/LC-MS method validation, stability-indicating assays, and regulatory ANDA submissions [1].

Application
Selection Property
Validation Focus
PK Model & Metabolite Monitoring
Metabolite-specific clearance profile
Exposure-model review in renal impairment contexts
OAT3 Transporter DDI Research
Unique hOAT3 substrate specificity
Transporter assay context; DDI risk evaluation
Myelosuppression Mechanism Studies
TOP2 inhibitory activity context
DNA damage and cell-cycle arrest pathway review
Impurity Profiling & Method Validation
Certified reference purity and identity
LC-MS method specificity and stability-indicating context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU-142586

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.